4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline
Overview
Description
The compound “4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline” is a complex organic molecule that contains a furo[3,4-c]pyrrole ring structure . This type of structure is found in various natural and synthetic compounds and is often associated with biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a furo[3,4-c]pyrrole ring system, which is a fused ring system containing a furan ring (a five-membered ring with four carbon atoms and one oxygen atom) and a pyrrole ring (a five-membered ring with four carbon atoms and one nitrogen atom) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present in the molecule. For example, the presence of the furo[3,4-c]pyrrole ring system would likely influence the compound’s reactivity and stability .Scientific Research Applications
Synthesis and Characterization
The compound 4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline and its derivatives have been a subject of interest due to their unique structural properties and potential applications in various fields of chemistry. A study by Israa Jirjees (2022) demonstrated the synthesis of Schiff bases and their oxazepine derivatives by reacting aniline with different aromatic heterocyclic aldehydes, including 1H-pyrrole-2-carbaldehyde, which is structurally related to the compound of interest. These compounds were characterized using FTIR, mass spectral, and elemental analyses, providing a foundation for understanding the chemical properties and potential applications of such structures (Jirjees, 2022).
Structural Analysis
In another study, the structural features of isomeric chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]anilines were explored by B. Su et al. (2013). This research highlighted the planar backbone and dihedral angles formed by pyrrole and benzene rings, which are crucial for understanding the spatial arrangement and reactivity of similar compounds, including 4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline (Su et al., 2013).
Future Directions
properties
IUPAC Name |
4-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-1-3-12(4-2-11)14-5-9-7-15-8-10(9)6-14/h1-4,9-10H,5-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTXFYGNLHCKNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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